2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound. This compound is part of the pyridopyrimidine class, a group known for various applications in medicinal chemistry due to their potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process beginning with readily available starting materials. Each step requires specific reagents, solvents, and catalysts, which are carefully controlled to obtain the desired product.
Industrial Production Methods
Industrial production can scale up these laboratory methods, often employing automated systems to optimize yields and purity. The process includes rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often with reagents like potassium permanganate.
Reduction: : Reduction can be performed using agents such as lithium aluminum hydride.
Substitution: : It can undergo various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The conditions typically involve controlled temperatures and inert atmospheres.
Major Products
The major products depend on the specific reactions but can include various derivatives with functional groups altered or added.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological targets.
Medicine: : Potential therapeutic agent for various diseases.
Industry: : Used in the development of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its mechanism often involves binding to biological macromolecules, altering their function. This binding can affect pathways crucial in disease processes, making it a target for drug development.
Comparison with Similar Compounds
Compared to other pyridopyrimidines, this compound is unique due to its ethoxy and ethyl groups, which can influence its reactivity and biological activity. Similar compounds include:
2-(5-methoxy-6-methyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(5-ethoxy-6-propyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
These compounds share structural similarities but differ in the substituents on the core structure, affecting their properties and applications.
So, there’s the detailed overview of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide. Exploring its intricacies sure beats boredom, eh?
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-5-14-8-10-16(11-9-14)24-17(27)13-26-21(28)18-19(30-7-3)15(6-2)12-23-20(18)25(4)22(26)29/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLODNRZQEWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)CC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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